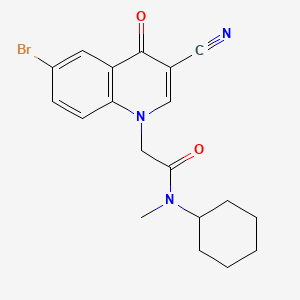
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to significant therapeutic effects. CPP-115 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects, including the reduction of seizures in epilepsy patients and the reduction of anxiety in anxiety patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its ability to selectively inhibit GABA-AT, without affecting other enzymes or neurotransmitters. This allows for more precise and targeted experiments. However, one of the limitations of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Zukünftige Richtungen
There are a number of future directions for research on 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. One area of research is the development of new and more effective GABA-AT inhibitors. Another area of research is the exploration of the potential therapeutic applications of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, research is also needed to better understand the long-term effects of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide on the brain and body.
Synthesemethoden
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. The second step involves the reaction of ethyl 2-cyclopentylacetoacetate with 1-phenyl-2-pyrrolidin-1-ylethylamine to form 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. The final step involves the purification of the compound using chromatography.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In addition, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has also been shown to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21-14-18(15-25(21)19-10-4-5-11-19)22(27)23-20(16-24-12-6-7-13-24)17-8-2-1-3-9-17/h1-3,8-9,18-20H,4-7,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFYUGVQKTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC(CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)

![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)